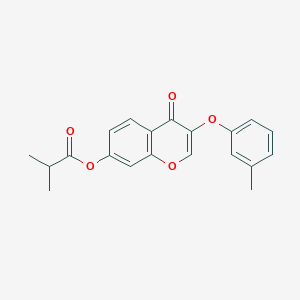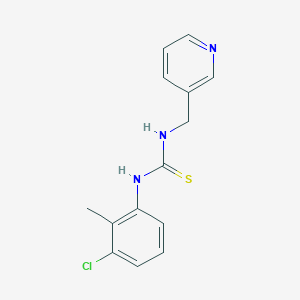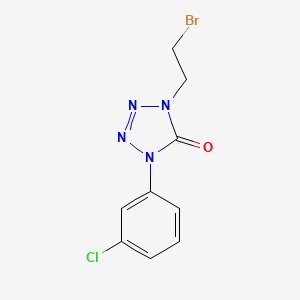![molecular formula C16H15BrClNO3 B5570669 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)
3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime" is a chemical compound that may be of interest due to its structural complexity and potential for various chemical reactions and applications. While direct studies on this compound are not readily available, similar compounds have been synthesized and analyzed, providing a basis for understanding its chemical behavior and properties.
Synthesis Analysis
The synthesis of similar bromo-chlorobenzyl-oxy compounds involves multi-step chemical processes including elimination reactions, reduction reactions, and bromination. For example, the preparation of N-allyl-N-(1-(5-bromo-2-[(4-chlorobenzyl)oxy]benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates a complex synthesis route starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime" has been characterized by various techniques such as NMR, MS, and X-ray crystallography. These techniques provide detailed insights into the compound's structure, including the arrangement of bromo and chloro substituents and the oxime group (Gomes et al., 2018).
Chemical Reactions and Properties
These compounds can participate in numerous chemical reactions, including selective ortho-bromination and conversion into various derivatives through reactions with other chemical agents. Such reactivity indicates the potential for synthesizing a wide range of related compounds with diverse properties (Dubost et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several studies focus on the synthesis of benzamide derivatives and their characterization as potential biological active compounds. For instance, novel non-peptide CCR5 antagonist Benzamide derivatives were synthesized from related bromo and chlorobenzyl compounds, and their structures were characterized using various spectroscopic methods. These compounds were tested for biological activity, indicating a research interest in their potential therapeutic applications (H. Bi, 2015).
Another example is the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, showcasing a methodological approach to creating novel CCR5 antagonists. These studies highlight the synthetic pathways and the structural elucidation of these compounds (H. Bi, 2014).
Mechanistic Studies and Catalysis
Research into the mechanistic aspects of synthesizing related compounds also sheds light on potential applications. For example, studies on the oxidative formation of thiolesters in model systems mimic the function of the pyruvate dehydrogenase complex, suggesting applications in understanding enzymatic processes and designing mimetic compounds (Y. Kageyama & S. Murata, 2005).
Environmental and Degradation Studies
Research on the degradation products of UV filters in chlorinated seawater swimming pools indicates a broader environmental application of studying such compounds. These studies highlight how organic compounds, including brominated and chlorinated derivatives, interact with environmental factors, leading to the formation of byproducts with potential ecological and health impacts (Tarek Manasfi et al., 2015).
Propiedades
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-2-21-15-8-12(9-19-20)7-14(17)16(15)22-10-11-3-5-13(18)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTYLDXGROQMAF-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)


![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)